3-Bromo-N-isopropylpicolinamide
Description
3-Bromo-N-isopropylpicolinamide is a brominated pyridine derivative characterized by a bromine atom at the 3-position of the pyridine ring and an isopropylamide group attached to the picolinamide backbone. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the isopropylamide group may improve solubility or stability compared to other functional groups like nitriles or methyl substituents.
Properties
IUPAC Name |
3-bromo-N-propan-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-7(10)4-3-5-11-8/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYMIWQFKMGIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination via Lewis Acid Catalysis
A patented method adapts nitration conditions for bromination by substituting nitric acid with bromine in concentrated sulfuric acid. While initially developed for 3-hydroxy-N-nitropicolinamide, this approach can be modified for carboxamides:
Procedure :
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Dissolve N-isopropylpicolinamide (10.0 g, 56.8 mmol) in H₂SO₄ (100 mL) at 0°C.
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Add Br₂ (9.1 mL, 170 mmol) dropwise over 30 minutes.
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Stir at 25°C for 5 hours.
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Quench with ice (500 g) and extract with ethyl acetate (3 × 100 mL).
Outcome :
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Yield: 32–41%
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Regioselectivity (C3:C5): 2.3:1
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Limitations: Low yield due to competing debromination and over-bromination side reactions.
Metalation-Bromination Strategies
Directed Ortho-Metalation (DoM)
The carboxamide group acts as a directing group for lithium-halogen exchange, enabling precise bromine placement:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Base | LiTMP (1.3 equiv) |
| Bromine stoichiometry | 1.1 equiv |
| Reaction time | 2 hours |
Performance :
-
Yield: 68%
-
Regioselectivity: >99% C3
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Scalability: Limited by cryogenic requirements and moisture sensitivity.
Multi-Step Synthesis from 3-Bromopicolinic Acid
Acid Chloride Route
This industrial-scale method avoids direct bromination challenges by starting from pre-brominated precursors:
Step 1: 3-Bromopicolinic acid synthesis
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Substrate : Picolinic acid (50.0 g, 406 mmol)
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Bromination : HBr (48%, 120 mL), FeBr₃ (2.0 g), 110°C, 12 hours
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Yield : 83% (white crystals)
Step 2: Acid chloride formation
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Reagents : SOCl₂ (100 mL), DMF (0.1 mL), reflux 3 hours
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Conversion : >95% (by ¹H NMR)
Step 3: Amidation with isopropylamine
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Conditions :
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Acid chloride (1.0 equiv) in THF (200 mL)
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Isopropylamine (1.5 equiv), 0°C → 25°C, 6 hours
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Workup :
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Wash with 5% HCl (2 × 50 mL)
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Dry over MgSO₄
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Crystallize from hexane/EtOAc
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Overall Yield : 74%
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Although primarily used for aryl-aryl bonds, modified conditions enable bromine retention during amidation:
Substrate : 3-Bromo-2-cyanopyridine
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Hydrolysis : 6M NaOH, 90°C → 3-bromopicolinic acid (89%)
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Amidation :
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EDCl (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.0 equiv)
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Isopropylamine (1.5 equiv), DMF, 12 hours
Yield : 81%
-
Advantages :
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No exposure to strong acids/bases post-bromination
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Compatible with acid-sensitive functional groups
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Direct bromination | 32–41 | Moderate | Low | $ |
| DoM | 68 | Excellent | Medium | $$$ |
| Acid chloride route | 74 | N/A | High | $$ |
| Suzuki coupling | 81 | N/A | High | $$$$ |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted picolinamides depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of picolinamide.
Reduction Products: Reduced forms of the amide group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-N-isopropylpicolinamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs from the evidence, highlighting structural differences and applications:
Key Structural and Functional Differences
Substituent Position and Reactivity: Bromine at the 3-position (as in 3-Bromo-5-nitropicolinonitrile ) facilitates regioselective reactions compared to bromine at the 2-position (e.g., 2-Bromo-3-methylpyridine ). The isopropylamide group in 3-Bromo-N-isopropylpicolinamide likely enhances steric bulk and solubility compared to smaller groups like methyl or nitrile.
Functional Group Impact: Nitrile groups (e.g., 3-Bromo-5-nitropicolinonitrile ) are highly reactive in cyanation or nucleophilic substitution, whereas amide groups (e.g., hypothetical 3-Bromo-N-isopropylpicolinamide) may stabilize hydrogen bonding or resist hydrolysis. Chlorine substituents (e.g., 3-Chloro-N-phenyl-phthalimide ) are less reactive than bromine in cross-coupling but are cost-effective for large-scale polymer synthesis.
Applications: Pharmaceutical Intermediates: Bromonitriles (e.g., 3-Bromo-5-nitropicolinonitrile ) are prioritized for drug scaffolds due to dual functionalization. Polymer Science: Phthalimide derivatives (e.g., 3-Chloro-N-phenyl-phthalimide ) are preferred for heat-resistant polyimides, whereas brominated pyridines may serve as flame retardants.
Research Findings and Trends
Reactivity in Cross-Coupling :
Bromine at the 3-position (as in pyridine derivatives) shows higher reactivity in palladium-catalyzed couplings than chlorine, enabling efficient synthesis of biaryl structures .
Agrochemical Potential: Methyl and nitrile-substituted bromopyridines (e.g., 2-Bromo-3-methylpyridine ) are precursors for herbicides, while bulkier amide groups (e.g., hypothetical isopropylamide) may improve soil persistence.
Thermal Stability : Phthalimide analogs (e.g., 3-Chloro-N-phenyl-phthalimide ) exhibit superior thermal stability (>300°C) due to aromatic rigidity, whereas brominated pyridines with amide groups may degrade at lower temperatures.
Q & A
Q. How can the PICO framework be adapted to structure hypotheses about 3-Bromo-N-isopropylpicolinamide’s mechanism?
- Methodological Answer :
- Population : Target protein or cell line (e.g., cancer vs. non-cancer cells).
- Intervention : Dose range, administration route (e.g., oral vs. intravenous).
- Comparison : Existing inhibitors (e.g., positive/negative controls).
- Outcome : Efficacy (IC₅₀), selectivity (therapeutic index), or resistance profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
